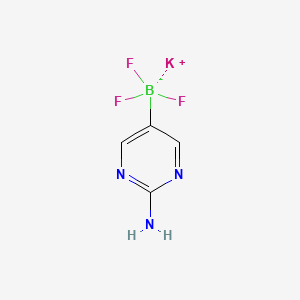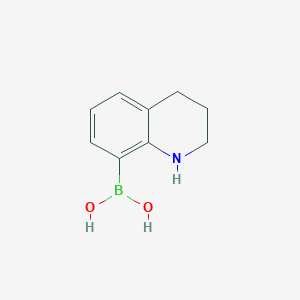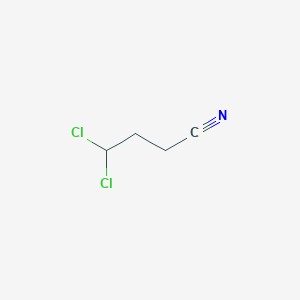
Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a trifluoroborate group attached to a 2-aminopyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide typically involves the reaction of 2-aminopyrimidine with potassium trifluoroborate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of benzylidene acetones and ammonium thiocyanates as starting materials, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the trifluoroborate group.
Substitution: The amino group in the pyrimidine ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methylsulfonyl derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Aplicaciones Científicas De Investigación
Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide has a wide range of applications in scientific research:
Biology: The compound has shown potential in the development of antitrypanosomal and antiplasmodial agents.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its observed antitrypanosomal and antiplasmodial activities . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes in the parasite’s life cycle.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine: A precursor in the synthesis of Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide.
Potassium trifluoroborate: Another key component in the synthesis.
Other 2-aminopyrimidine derivatives: These compounds share similar structural features and may exhibit comparable biological activities.
Uniqueness
This compound is unique due to the presence of the trifluoroborate group, which imparts distinct chemical properties such as increased stability and reactivity in certain reactions. This makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C4H4BF3KN3 |
|---|---|
Peso molecular |
201.00 g/mol |
Nombre IUPAC |
potassium;(2-aminopyrimidin-5-yl)-trifluoroboranuide |
InChI |
InChI=1S/C4H4BF3N3.K/c6-5(7,8)3-1-10-4(9)11-2-3;/h1-2H,(H2,9,10,11);/q-1;+1 |
Clave InChI |
JBYHSRQAUWMARE-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CN=C(N=C1)N)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid](/img/structure/B13458424.png)
![6-Isocyanatospiro[2.5]octane](/img/structure/B13458427.png)
![Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B13458437.png)




amino}acetic acid](/img/structure/B13458451.png)
![[5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine](/img/structure/B13458454.png)

![4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B13458464.png)
